molecular formula C22H24N4O2 B2404247 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide CAS No. 932475-95-1

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide

Cat. No. B2404247
CAS RN: 932475-95-1
M. Wt: 376.46
InChI Key: JHSFIJQINKCAFN-UHFFFAOYSA-N
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Description

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide, also known as TAK-063, is a novel compound that has been developed as a potential treatment for various psychiatric disorders. It belongs to the class of compounds known as spirocyclic lactams, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Agonist Properties

  • The compound is identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. Optimized ligands related to this structure, such as 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown potent agonist properties, indicating potential therapeutic applications in pain modulation or neurological disorders (Röver et al., 2000).

Anti-Cancer and EGFR Inhibition

  • Triazaspiro[4.5]dec-8-ene benzylidine derivatives, structurally related to the compound , have shown inhibitory effects on the epidermal growth factor receptor (EGFR), a promising target in cancer therapy. Particularly, certain derivatives displayed potent inhibitory activity, suggesting the potential of the compound's framework in designing anti-cancer agents (Fleita et al., 2013).

Antimicrobial Activity

  • New spirothiazolidinone derivatives, which are structurally related, have been designed, synthesized, and evaluated for their antimicrobial activity. The versatility of the spirothiazolidinone scaffold in these compounds to achieve new classes of antiviral molecules was highlighted, indicating the potential of the compound for similar applications (Apaydın et al., 2020).

Antimycobacterial Activity

  • 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives, structurally similar to the compound, were synthesized and tested for in vitro antimycobacterial activity against M. tuberculosis H37Rv, indicating the potential of the compound's framework in antimycobacterial drug development (Güzel et al., 2006).

Antidiabetic Activity

  • The compound's structural analogs have been investigated for their antidiabetic activity. It was found that certain spiro compounds exhibit high and moderate antidiabetic α-amylase and α-glucosidase activity, highlighting the therapeutic potential of the compound's framework in managing diabetes (Kayukova et al., 2022).

properties

IUPAC Name

2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-7-9-17(10-8-16)20-21(28)25-22(24-20)11-13-26(14-12-22)15-19(27)23-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSFIJQINKCAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide

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